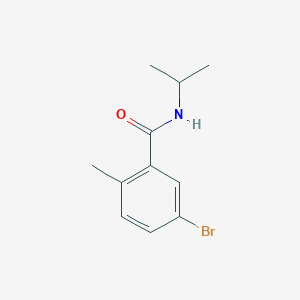

5-bromo-2-methyl-N-(propan-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

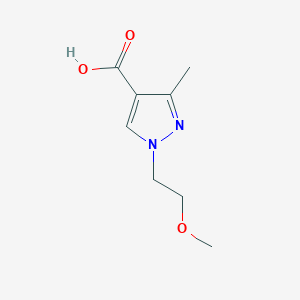

5-Bromo-2-methyl-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 .

Physical And Chemical Properties Analysis

5-Bromo-2-methyl-N-(propan-2-yl)benzamide is a solid substance . Its melting point ranges from 125 to 129 °C, and it has a boiling point of 228 °C . The compound has a molecular weight of 256.14 .科学的研究の応用

Antioxidant Activity

Benzamides, including derivatives like 5-bromo-2-methyl-N-(propan-2-yl)benzamide, have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. By neutralizing these radicals, benzamides can potentially prevent or mitigate oxidative stress-related diseases .

Antibacterial Applications

Research has indicated that benzamide derivatives exhibit antibacterial activity. This makes them valuable for developing new antibacterial agents, especially in the face of increasing antibiotic resistance. They can be tested against various gram-positive and gram-negative bacteria to assess their efficacy .

Anti-inflammatory and Analgesic Effects

Some benzamide compounds have shown promising anti-inflammatory and analgesic activities. This suggests that 5-bromo-2-methyl-N-(propan-2-yl)benzamide could be a candidate for the development of new pain relief medications, with the potential for reduced side effects compared to traditional drugs .

Catalytic Properties in Organic Synthesis

Benzamide derivatives can act as catalysts in organic synthesis reactions. Their unique structure allows them to facilitate the formation of covalent bonds between molecules, which is crucial in the synthesis of complex organic compounds.

Substrate for Enzymatic Reactions

Due to their chemical structure, benzamides can serve as substrates for various enzymes. This application is significant in biochemical research and the pharmaceutical industry, where enzyme-substrate interactions are fundamental to drug design and development.

Nucleophilic Substitution Reactions

The benzylic position of benzamide compounds, such as 5-bromo-2-methyl-N-(propan-2-yl)benzamide, is reactive towards nucleophilic substitution reactions. This reactivity is utilized in creating a wide range of chemical products, including pharmaceuticals and agrochemicals .

Drug Discovery and Development

Benzamide derivatives are used extensively in drug discovery. Their structural versatility allows them to be modified into a variety of pharmacologically active compounds. This flexibility is crucial for the development of new drugs with specific target activities .

Industrial Applications

Beyond their medical and biological applications, benzamides are also used in industrial sectors such as plastics, rubber, paper, and agriculture. Their chemical properties make them suitable for various processes and products in these industries .

Safety and Hazards

特性

IUPAC Name |

5-bromo-2-methyl-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIAIJDBRFCFRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methyl-N-(propan-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)

![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)